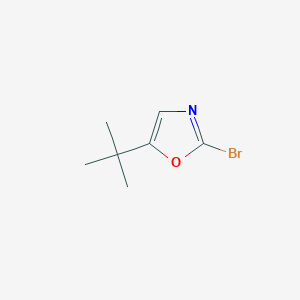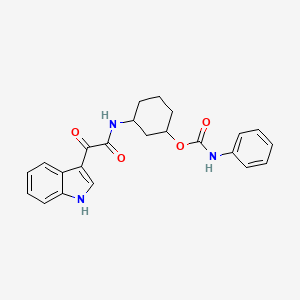
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Janus Kinase 2 (JAK2). JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine and growth factor receptors, making it an attractive target for drug development.
科学的研究の応用
Cancer Treatment
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential in this field .
Antimicrobial Applications
Indole derivatives also show promise in combating various types of microbes . This makes them potentially useful in the development of new antimicrobial drugs .
Treatment of Various Disorders
The application of indole derivatives extends to the treatment of various disorders in the human body . This broad range of potential applications further underscores their importance in medical research .
Antiviral Applications
Indole derivatives have shown antiviral activities . Specific derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses .
Anti-inflammatory Applications
Indole derivatives possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions associated with inflammation .
Antioxidant Applications
The antioxidant properties of indole derivatives make them potentially useful in combating oxidative stress . This could have implications in the treatment of various diseases associated with oxidative damage .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . Specific derivatives have demonstrated antidiabetic activities .
Antimalarial Applications
Indole derivatives have also been found to possess antimalarial activities . This could potentially lead to the development of new treatments for malaria .
特性
IUPAC Name |
[3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-21(19-14-24-20-12-5-4-11-18(19)20)22(28)25-16-9-6-10-17(13-16)30-23(29)26-15-7-2-1-3-8-15/h1-5,7-8,11-12,14,16-17,24H,6,9-10,13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPQDFCCMMRCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

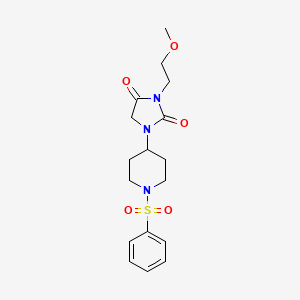

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2658425.png)

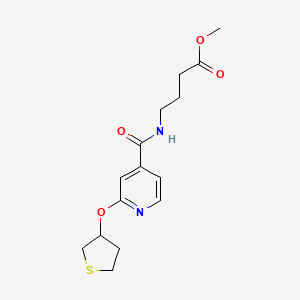
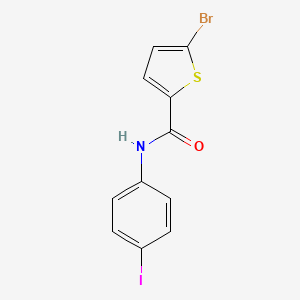
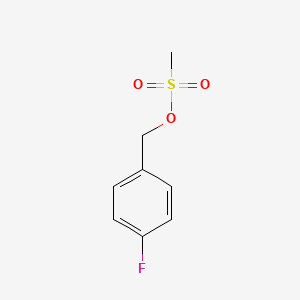
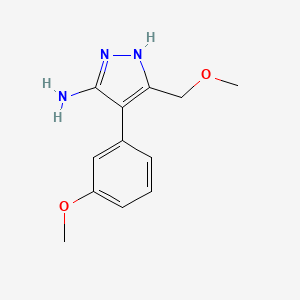
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658435.png)
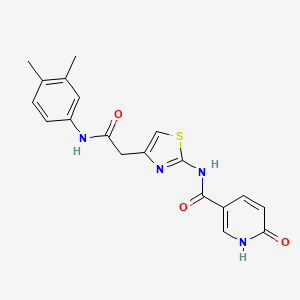
![3-(1,3-benzodioxol-5-yl)-5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2658439.png)

![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2658441.png)
